molecular formula C22H20 B569903 6-Butylchrysene CAS No. 6901-71-9

6-Butylchrysene

Cat. No.: B569903
CAS No.: 6901-71-9
M. Wt: 284.402
InChI Key: XJQKMLMKECCWEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the carcinogenic nature of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Butylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Butylchrysene is primarily used in scientific research, particularly in the following areas:

    Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: Investigating the biological effects and potential carcinogenicity of polycyclic aromatic hydrocarbons.

    Medicine: Exploring its potential as a model compound for studying the metabolism and toxicity of similar carcinogenic compounds.

    Industry: Used as a reference material in analytical chemistry and environmental monitoring.

Comparison with Similar Compounds

Uniqueness of 6-Butylchrysene: this compound is unique due to the presence of a butyl group, which can influence its chemical reactivity and biological effects. The butyl group can affect the compound’s solubility, making it more lipophilic compared to its parent compound, chrysene .

Properties

IUPAC Name

6-butylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20/c1-2-3-8-17-15-22-18-10-5-4-9-16(18)13-14-21(22)20-12-7-6-11-19(17)20/h4-7,9-15H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQKMLMKECCWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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